molecular formula C19H15BrN2O4 B4580745 (2E)-3-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(3-nitrophenyl)prop-2-enenitrile

(2E)-3-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(3-nitrophenyl)prop-2-enenitrile

Cat. No.: B4580745
M. Wt: 415.2 g/mol
InChI Key: IINXEAXAUUFZFA-NVNXTCNLSA-N
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Description

(2E)-3-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(3-nitrophenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C19H15BrN2O4 and its molecular weight is 415.2 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[4-(allyloxy)-2-bromo-5-methoxyphenyl]-2-(3-nitrophenyl)acrylonitrile is 414.02152 g/mol and the complexity rating of the compound is 580. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reactivity and Synthesis

Research into the reactivity of nitroxides towards alkenes, including acrylonitrile, reveals insights into the slow addition reactions that such compounds can undergo at elevated temperatures, producing bis-nitroxide adducts. This type of reaction is crucial for understanding the chemical behavior and potential synthesis routes for related compounds (Aldabbagh, Busfield, Jenkins, & Thang, 2000).

Molecular Structure and Bonding

Studies on molecular structures, such as the unclassical hydrogen bonds of C–H⋯N and C–H⋯Cl, provide a foundation for understanding how similar compounds might interact at the molecular level, impacting their stability, reactivity, and potential applications in materials science (Wang, Li, Wu, & Zhang, 2011).

Catalysis and Industrial Applications

The heterogeneously catalyzed ammoxidation process is a significant area of interest for the synthesis of nitriles from hydrocarbons. This research highlights the importance of such reactions for producing industrially important nitriles, which are valuable chemicals used in the manufacture of various fine chemicals. Understanding these processes can guide the development of new synthetic routes for related compounds (Martin & Kalevaru, 2010).

Environmental and Biomedical Applications

Research into hydrogel particles with core-shell morphology utilizing acrylonitrile demonstrates the versatility of such materials for environmental remediation, drug delivery, and catalysis. This illustrates the potential of related compounds to be modified for various applications, highlighting the importance of chemical versatility and adaptability (Sahiner, Butun, & Ilgin, 2011).

Advanced Materials

The synthesis and characterization of phthalonitrile resins containing allyl and/or methoxyl groups explore the impact of these modifications on curing behavior, thermal, and mechanical properties. Such research provides insight into how similar compounds could be used in the development of high-performance materials for structural applications (Han, Tang, Wang, Guo, Zhou, Qiu, & Zhao, 2019).

Properties

IUPAC Name

(E)-3-(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)-2-(3-nitrophenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O4/c1-3-7-26-19-11-17(20)14(10-18(19)25-2)8-15(12-21)13-5-4-6-16(9-13)22(23)24/h3-6,8-11H,1,7H2,2H3/b15-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINXEAXAUUFZFA-NVNXTCNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=C(C#N)C2=CC(=CC=C2)[N+](=O)[O-])Br)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C(/C#N)\C2=CC(=CC=C2)[N+](=O)[O-])Br)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-3-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(3-nitrophenyl)prop-2-enenitrile
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(2E)-3-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(3-nitrophenyl)prop-2-enenitrile
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(2E)-3-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(3-nitrophenyl)prop-2-enenitrile
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(2E)-3-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(3-nitrophenyl)prop-2-enenitrile
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(2E)-3-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(3-nitrophenyl)prop-2-enenitrile
Reactant of Route 6
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(2E)-3-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(3-nitrophenyl)prop-2-enenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.